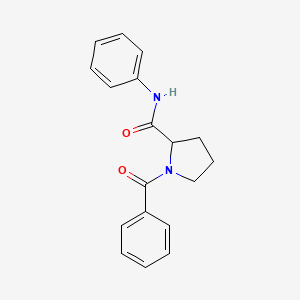
1-benzoyl-N-phenylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-phenylprolinamide, also known as BPAM, is a chemical compound that belongs to the class of proline derivatives. BPAM has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
1-benzoyl-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 1-benzoyl-N-phenylprolinamide has been used as a chiral catalyst for a variety of reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. In medicinal chemistry, 1-benzoyl-N-phenylprolinamide has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-benzoyl-N-phenylprolinamide has been used as a tool for studying protein-protein interactions and enzyme catalysis.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-phenylprolinamide is not fully understood, but it is believed to involve the formation of a stable complex between 1-benzoyl-N-phenylprolinamide and the target molecule. This complex can then undergo a variety of reactions, including proton transfer, nucleophilic attack, and hydrogen bonding. The exact nature of these reactions depends on the specific target molecule and the conditions of the reaction.
Biochemical and Physiological Effects:
1-benzoyl-N-phenylprolinamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target molecule and the conditions of the reaction. In some cases, 1-benzoyl-N-phenylprolinamide has been shown to inhibit enzyme activity, while in other cases it has been shown to enhance enzyme activity. 1-benzoyl-N-phenylprolinamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-phenylprolinamide has several advantages for use in lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-benzoyl-N-phenylprolinamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
Future Directions
There are several future directions for research on 1-benzoyl-N-phenylprolinamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its potential as a tool for studying protein-protein interactions and enzyme catalysis. Other potential future directions include the investigation of 1-benzoyl-N-phenylprolinamide's potential as a catalyst for new types of reactions and the development of new applications for 1-benzoyl-N-phenylprolinamide in the field of organic chemistry.
Synthesis Methods
1-benzoyl-N-phenylprolinamide can be synthesized through a variety of methods, including asymmetric synthesis, racemic synthesis, and chiral pool synthesis. The most commonly used method for synthesizing 1-benzoyl-N-phenylprolinamide is asymmetric synthesis, which involves the use of chiral catalysts to produce enantiomerically pure 1-benzoyl-N-phenylprolinamide. This method has been shown to produce high yields of 1-benzoyl-N-phenylprolinamide with excellent enantioselectivity.
properties
IUPAC Name |
1-benzoyl-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-15-10-5-2-6-11-15)16-12-7-13-20(16)18(22)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJNFOZZRUJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-(phenylcarbonyl)prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)